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Compound of Interest

Compound Name:
1-(Isopropylsulfonyl)-2-

nitrobenzene

Cat. No.: B1314106 Get Quote

Abstract: This document provides a comprehensive technical overview of 1-
(Isopropylsulfonyl)-2-nitrobenzene (CAS No. 70415-86-0), a key intermediate in modern

organic and pharmaceutical synthesis. It details the molecule's core functional groups,

physicochemical properties, and characteristic reactivity. This guide includes a summary of its

spectroscopic data, a detailed experimental protocol for its synthesis, and visual diagrams of its

structure and synthetic pathway to support researchers, scientists, and professionals in drug

development.

Introduction
1-(Isopropylsulfonyl)-2-nitrobenzene is a substituted aromatic compound that has gained

prominence as a critical building block in the synthesis of complex organic molecules,

particularly in the pharmaceutical industry.[1] Its molecular structure, featuring an ortho-

positioned nitro group relative to an isopropylsulfonyl group, creates a unique electronic

environment that governs its reactivity.[1] This specific arrangement of functional groups makes

it a valuable precursor for synthesizing various heterocyclic compounds and is notably used in

the production of the anticancer agent Ceritinib.[1] The presence of both a strong electron-

withdrawing nitro group and a bulky isopropylsulfonyl group presents distinct challenges and

opportunities in synthetic chemistry.[1]
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The structure of 1-(Isopropylsulfonyl)-2-nitrobenzene is defined by a benzene ring

substituted with two key functional groups that dictate its chemical behavior.

Isopropylsulfonyl Group (-SO₂CH(CH₃)₂): This group consists of a central sulfur atom

double-bonded to two oxygen atoms and single-bonded to an isopropyl group and the

benzene ring. The sulfonyl group is strongly electron-withdrawing and can act as a directing

group in certain reactions.[1] It is known to be a versatile functional group that can participate

in a wide range of chemical transformations.[2][3]

Nitro Group (-NO₂): As one of the most powerful electron-withdrawing groups, the nitro group

significantly deactivates the aromatic ring towards electrophilic substitution. Its position ortho

to the sulfonyl group enhances this effect. A key synthetic utility of the nitro group is its facile

reduction to an amine (-NH₂), which opens pathways for numerous subsequent coupling

reactions.[1]

Aromatic Ring (Benzene): The central phenyl ring serves as the scaffold for the functional

groups. The combined electronic effects of the substituents make it susceptible to

nucleophilic aromatic substitution, a key aspect of its reactivity.

Below is a diagram illustrating the molecular structure.

Caption: Molecular structure of 1-(Isopropylsulfonyl)-2-nitrobenzene.

Physicochemical and Spectroscopic Data
The compound is typically a white to off-white solid at room temperature.[4] A summary of its

key physical and chemical properties is provided in the table below.

Table 1: Physicochemical Properties
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Property Value Source

CAS Number 70415-86-0 [4][5]

Molecular Formula C₉H₁₁NO₄S [1][5]

Molecular Weight 229.25 g/mol [1][5][6]

Melting Point 59.5 °C [4][6]

Boiling Point (Predicted) 405.4 ± 37.0 °C [4][6]

Density (Predicted) 1.299 ± 0.06 g/cm³ [4][6]

Appearance White to off-white solid [4]

SMILES
CC(C)S(=O)

(=O)C1=CC=CC=C1N(=O)=O
[1][5]

| InChIKey | GBFWDLQEEMHXME-UHFFFAOYSA-N |[1] |

Spectroscopic Characterization: While a full experimental spectrum for this specific molecule is

not publicly available, expected NMR chemical shifts can be inferred from the behavior of its

constituent functional groups on a benzene ring.

¹H NMR: The aromatic protons would appear in the downfield region (typically 7.5-8.5 ppm).

The strong electron-withdrawing effects of both the nitro and sulfonyl groups would cause

significant deshielding. The proton ortho to the nitro group and meta to the sulfonyl group is

expected to be the most downfield. The isopropyl group would show a characteristic septet

for the CH proton and a doublet for the two CH₃ groups in the upfield region.

¹³C NMR: The aromatic carbons would show distinct signals, with the carbon atoms directly

attached to the electron-withdrawing groups (ipso-carbons) being highly deshielded. For

nitrobenzene, the ipso-carbon appears around 148 ppm, and similar deshielding is expected

here.[7]

Reactivity and Synthetic Utility
The dual functional groups of 1-(Isopropylsulfonyl)-2-nitrobenzene provide unique reactivity

patterns.[1]
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using

standard reducing agents (e.g., H₂, Pd/C; SnCl₂, HCl). This transformation is fundamental to

its role as a synthetic intermediate, as the resulting aniline derivative can undergo a vast

array of subsequent reactions, including diazotization and amide bond formation.

Nucleophilic Aromatic Substitution (SₙAr): The powerful electron-withdrawing nature of the

ortho-nitro and para-sulfonyl (in related compounds) groups activates the aromatic ring for

SₙAr reactions. Halogens or other leaving groups on the ring can be displaced by

nucleophiles.

Reactions of the Sulfonyl Group: The sulfonyl group is generally stable but can act as a

leaving group under specific transition-metal-catalyzed conditions.[2] Its primary roles in this

molecule are to activate the ring and to act as a steric and electronic directing group.[1]

Experimental Protocols
Synthesis of 1-(Isopropylsulfonyl)-2-nitrobenzene
A common synthetic approach involves the oxidation of a corresponding thioether. A

generalized, representative protocol is described below. This method is adapted from

established procedures for synthesizing aryl sulfones from aryl thioethers.

Objective: To synthesize 1-(Isopropylsulfonyl)-2-nitrobenzene from 1-(Isopropylthio)-2-

nitrobenzene.

Materials:

1-(Isopropylthio)-2-nitrobenzene

Glacial Acetic Acid (CH₃COOH)

Hydrogen Peroxide (H₂O₂, 30% solution)

Dichloromethane (CH₂Cl₂)

Saturated Sodium Bicarbonate solution (NaHCO₃)

Anhydrous Magnesium Sulfate (MgSO₄)
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Deionized Water

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 1-(Isopropylthio)-2-nitrobenzene in glacial acetic acid.

Oxidation: Slowly add a stoichiometric excess of 30% hydrogen peroxide to the solution at

room temperature. The reaction is exothermic and the temperature should be monitored.

Heating: After the initial addition, heat the reaction mixture to reflux and maintain for several

hours until TLC analysis indicates the complete consumption of the starting material.

Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel

containing deionized water and dichloromethane.

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

Neutralization: Wash the combined organic layers with saturated sodium bicarbonate

solution until effervescence ceases, followed by a wash with deionized water.

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and

remove the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude solid can be purified by recrystallization from a suitable

solvent system (e.g., ethanol/water) to yield pure 1-(Isopropylsulfonyl)-2-nitrobenzene.

The workflow for this synthesis is illustrated in the diagram below.
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Product Isolation & Workup

Purification

Dissolve 1-(Isopropylthio)-2-nitrobenzene
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Cool and Quench with Water

Extract with CH₂Cl₂

Wash with NaHCO₃ and Water

Dry over MgSO₄

Evaporate Solvent

Recrystallize from Ethanol/Water

Pure 1-(Isopropylsulfonyl)-2-nitrobenzene

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of the target compound.
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Conclusion
1-(Isopropylsulfonyl)-2-nitrobenzene is a strategically important molecule whose value is

derived from the interplay of its nitro and isopropylsulfonyl functional groups. The electron-

withdrawing properties of these groups and the potential for selective transformation,

particularly the reduction of the nitro group, make it an indispensable intermediate in the

synthesis of high-value compounds for the pharmaceutical and agrochemical industries. This

guide provides the foundational technical data required for its effective utilization in a research

and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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